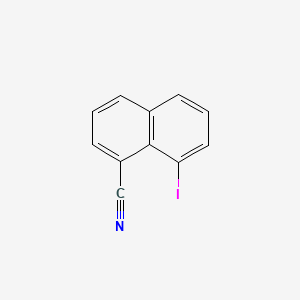

8-Iodonaphthalene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Iodonaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H6IN . It is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles, including this compound, has been achieved by ring opening of 1H-naphtho [1,8-de] [1,2,3] triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .Molecular Structure Analysis

The crystal structures of 8-chloronaphthalene-1-carbonitrile, the A polymorph of the bromo analogue, and naphthalene-1,8-dicarbonitrile are isomorphous with orthorhombic symmetry. The B polymorph of the bromo compound and the iodo analogue are also isomorphous, but with monoclinic symmetry . In all of the halo carbonitriles, the molecules are disordered with respect to the location of the halogen atoms and the nitrile groups .Chemical Reactions Analysis

The synthesis of this compound involves a Sandmeyer reaction, which is a chemical reaction used to synthesize aryl halides from aryl diazonium salts . The reaction is named after the Swiss chemist Traugott Sandmeyer.Applications De Recherche Scientifique

Synthesis and Crystallography : 8-Halonaphthalene-1-carbonitriles, including 8-Iodonaphthalene-1-carbonitrile, are synthesized through a high-yielding three-step process. These compounds demonstrate interesting crystallographic properties with disordered molecules and no intermolecular interactions between halogen atoms and nitrile groups (Noland, Narina, & Britton, 2011).

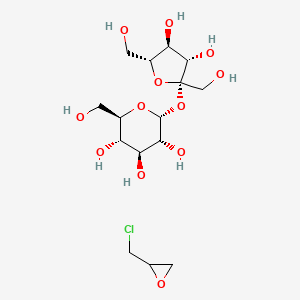

Photopolymerization Processes : 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives, closely related to this compound, have been proposed as photosensitizers in photopolymerization processes. These derivatives are versatile, allowing for various types of photopolymerizations, including cationic photopolymerization of epoxide monomers, free-radical photopolymerization of acrylate monomers, and thiol-ene photopolymerization processes (Hola et al., 2020).

Regioselective Synthesis : Iodonium ions, including those derived from 1-iodonaphthalene, react with o-alkynyl-substituted carbonyl compounds and alkynes or alkenes to give derivatives with unique substitution patterns. These metal-free processes are conducted at room temperature, producing regioselective products (Barluenga et al., 2003).

Photophysics and Photodissociation Dynamics : Studies on 1-iodonaphthalene, a related compound, focus on its ultrafast relaxation and dissociation channels, explored through time-resolved femtosecond pump-probe mass spectrometry. These studies provide insights into the behavior of excited states and dissociation mechanisms in naphthalene derivatives (Montero et al., 2010).

Safety and Hazards

8-Iodonaphthalene-1-carbonitrile is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water . If in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

8-iodonaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSIGWMWJYQPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704778 |

Source

|

| Record name | 8-Iodonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157735-41-6 |

Source

|

| Record name | 8-Iodonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)